molecular formula C15H21FN2O3 B8293526 (2R)-2-(5-fluoro-2-methoxy-3-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester CAS No. 1350884-74-0

(2R)-2-(5-fluoro-2-methoxy-3-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No.: B8293526
CAS No.: 1350884-74-0
M. Wt: 296.34 g/mol
InChI Key: IKODRLGZQIEITN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a tert-butyl ester and a fluorinated methoxypyridine moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Fluorinated Methoxypyridine Moiety: This step involves the substitution of the pyrrolidine ring with the 5-fluoro-2-methoxypyridine group using nucleophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated pyridine ring is of particular interest due to its ability to form strong interactions with proteins and nucleic acids.

Medicine

In medicinal chemistry, ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is investigated for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by binding to nucleic acids or proteins, thereby affecting gene expression and protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its combination of a pyrrolidine ring, a fluorinated pyridine moiety, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1350884-74-0

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl (2R)-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-5-6-12(18)11-8-10(16)9-17-13(11)20-4/h8-9,12H,5-7H2,1-4H3/t12-/m1/s1

InChI Key

IKODRLGZQIEITN-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=C(N=CC(=C2)F)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC(=C2)F)OC

Origin of Product

United States

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